

An In-depth Technical Guide on the Solubility of 1-Amino-2-butanol

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Compound of Interest

Compound Name: 1-Amino-2-butanol

Cat. No.: B1205648

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for **1-amino-2-butanol**, a key chiral intermediate in organic synthesis and pharmaceutical development. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes existing qualitative and semi-quantitative information, outlines a standard experimental protocol for accurate solubility determination, and presents a logical workflow for its synthesis and application.

Data Presentation: Solubility of 1-Amino-2-butanol

The solubility of **1-amino-2-butanol** is characterized by its high polarity, stemming from the presence of both an amine ($-NH_2$) and a hydroxyl ($-OH$) group. These functional groups allow for strong hydrogen bonding, dictating its solubility profile. While extensive quantitative data is not readily available, the following table summarizes the reported solubility characteristics.

Solvent	Temperature	Reported Solubility	Data Type	Citation
Water	70 °F (21.1 °C)	≥ 10 mg/mL	Semi-Quantitative	[1][2]
Water	Not Specified	Soluble / Water Soluble	Qualitative	[1][3][4]
Water	Not Specified	Completely miscible	Qualitative	[2]
Ethanol	Not Specified	Soluble	Qualitative	[2]
Other Protic Solvents	Not Specified	Good solubility	Qualitative	[2]

It is important to note that the term "soluble" is a general descriptor and the semi-quantitative value provided has a lower limit. For drug development and process chemistry, precise solubility determination through standardized experimental protocols is crucial.

Experimental Protocols: Thermodynamic Solubility Determination

The most widely recognized and reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method. The following protocol provides a detailed methodology for determining the solubility of **1-amino-2-butanol** in various solvents.

Objective: To determine the saturation concentration of **1-amino-2-butanol** in a specific solvent at a controlled temperature.

Materials and Apparatus:

- **1-Amino-2-butanol** (high purity)
- Selected solvents (e.g., water, ethanol, methanol, acetone) of analytical grade

- Vials with screw caps
- Analytical balance
- Temperature-controlled orbital shaker or incubator
- Syringes and syringe filters (e.g., 0.22 μm PTFE or nylon)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or a derivatization agent and UV detector)
- Volumetric flasks and pipettes

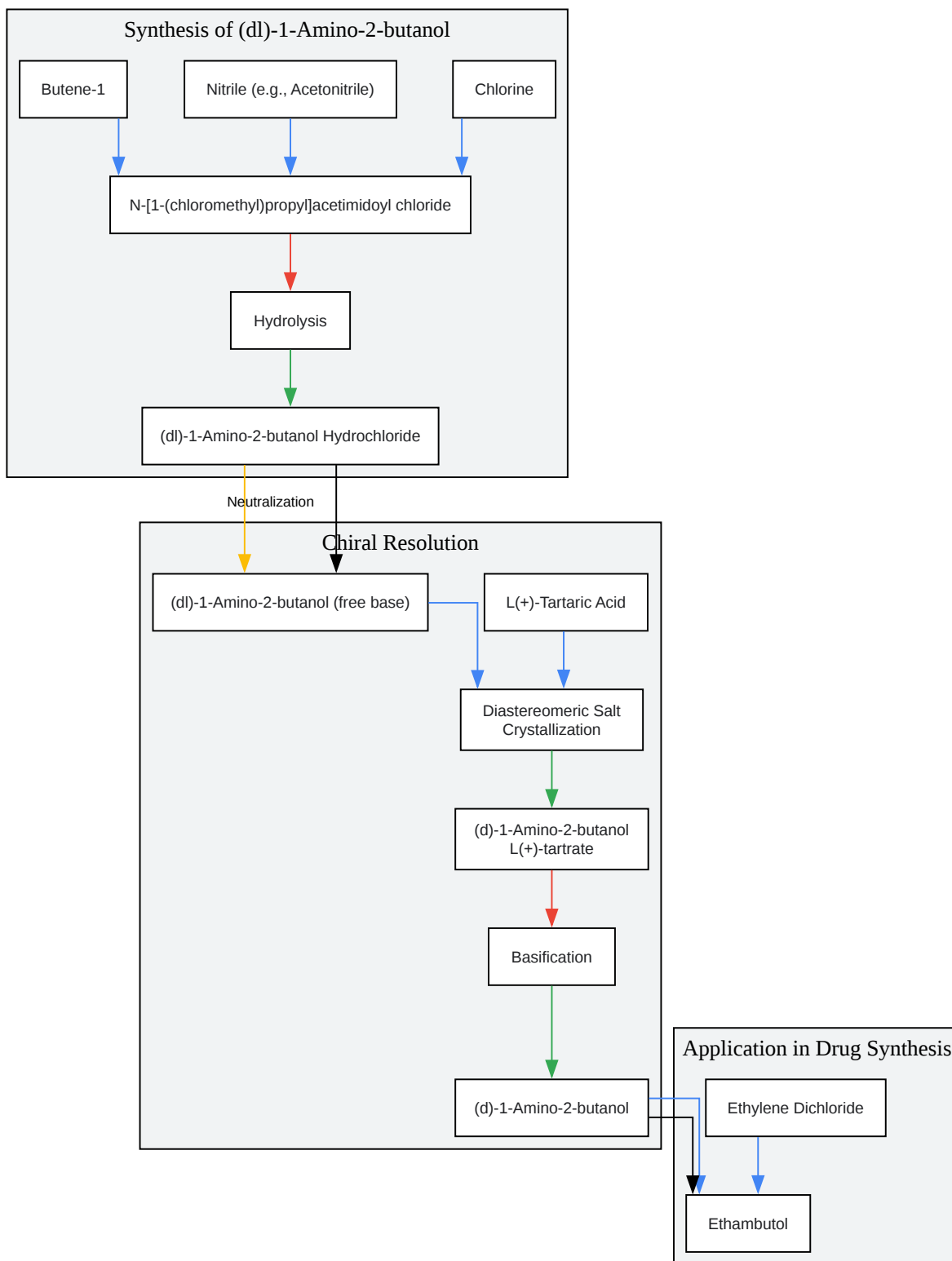
Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of **1-amino-2-butanol** to a vial. The presence of undissolved solid is essential to ensure that the solution reaches equilibrium.
 - Add a known volume of the desired solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the mixture for a sufficient period to allow it to reach equilibrium. This typically ranges from 24 to 72 hours. It is recommended to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the measured solubility does not change between the later time points).
- Sample Collection and Preparation:
 - Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

- Carefully withdraw a sample from the supernatant using a syringe.
- Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
- Quantification:
 - Prepare a series of standard solutions of **1-amino-2-butanol** of known concentrations in the same solvent.
 - Analyze both the standard solutions and the filtered sample solution using a validated HPLC method.
 - Construct a calibration curve from the analytical response of the standard solutions.
 - Determine the concentration of **1-amino-2-butanol** in the filtered sample by interpolating its response on the calibration curve. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Mandatory Visualization

As **1-amino-2-butanol** is primarily a chiral building block rather than a participant in complex biological signaling, a workflow diagram illustrating its synthesis and utilization is most pertinent for the target audience. The following diagram depicts a common synthetic route to racemic **1-amino-2-butanol** and its subsequent chiral resolution for the synthesis of the antitubercular drug, Ethambutol.



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Caption: Synthetic workflow of **1-amino-2-butanol** and its use in the synthesis of Ethambutol.

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